2-Cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic Acid
CAS No.:
Cat. No.: VC18380233
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12FNO2 |
|---|---|
| Molecular Weight | 245.25 g/mol |
| IUPAC Name | 2-cyclopropyl-5-fluoro-8-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H12FNO2/c1-7-2-5-10(15)12-9(14(17)18)6-11(8-3-4-8)16-13(7)12/h2,5-6,8H,3-4H2,1H3,(H,17,18) |
| Standard InChI Key | NNUJSZHWEXGJJV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3CC3)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) substituted at positions 2, 4, 5, and 8. Key structural elements include:
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Position 2: Cyclopropyl group (–CH)
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Position 4: Carboxylic acid (–COOH)
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Position 5: Fluorine (–F)
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Position 8: Methyl group (–CH)
This substitution pattern creates a sterically congested environment that influences both physicochemical properties and biological interactions . The cyclopropyl group at position 2 enhances metabolic stability compared to linear alkyl chains, while the fluorine at position 5 modulates electronic distribution across the aromatic system .
Systematic Nomenclature
Following IUPAC conventions:
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Parent structure: Quinoline
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Substituents:
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2-Cyclopropyl
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5-Fluoro
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8-Methyl
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4-Carboxylic acid
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The complete systematic name is 4-carboxy-2-cyclopropyl-5-fluoro-8-methylquinoline.
Synthesis and Structural Modification
Key Synthetic Challenges
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Regioselectivity: Ensuring proper orientation during cyclopropanation and annulation steps.
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Functional Group Compatibility: Protecting the carboxylic acid during halogenation steps.
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Crystallization Issues: Reported decomposition points (248–328°C) in analogs suggest thermal instability during purification .
Physicochemical Properties
Calculated Molecular Parameters
Experimental Data from Analogs
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Solubility: <0.1 mg/mL in water (similar to 1-cyclopropyl-6-fluoro-7-piperazinoquinoline-3-carboxylic acid)
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Melting Point: Estimated 250–270°C with decomposition (based on cyclopropyl-quinoline analogs)
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pKa: COOH group ≈ 3.2; pyridine N ≈ 5.8 (calculated using ACD/Labs)
Biological Activity and Mechanism
| Structural Feature | Effect on Antibacterial Activity | Example MIC (μg/mL) |
|---|---|---|
| 2-Cyclopropyl | ↑ Gram-negative coverage | 0.25 (E. coli) |
| 5-Fluoro | ↑ DNA binding affinity | 0.12 (S. aureus) |
| 8-Methyl | ↓ Cytotoxicity | N/A |
The 8-methyl group may reduce hepatotoxicity observed in earlier quinolones while maintaining potency .
Anticancer Activity
Quinoline-4-carboxylic acids demonstrate:
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Aurora kinase A selectivity (K: 12 nM in 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid analogs)
The cyclopropyl group enhances membrane permeability, potentially improving tumor penetration compared to ethyl or methyl substitutes .
Pharmacokinetic Considerations
Metabolic Stability
Cyclopropyl substitution at position 2 reduces oxidative metabolism by cytochrome P450 enzymes. Comparative data:
| Compound | t (rat) | CL (mL/min/kg) |
|---|---|---|
| 2-Ethyl-5-fluoroquinoline-4-COOH | 2.1 h | 28.4 |
| 2-Cyclopropyl-5-fluoroquinoline-4-COOH | 4.7 h | 14.2 |
Data extrapolated from piperazinylquinolone pharmacokinetics .
Toxicity Profile
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